4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Description
4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a compound that features an imidazole ring fused to a benzoic acid moiety. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
4-(2-oxo-1H-imidazol-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-6H,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNIFMUAHVXVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid typically involves the cyclization of amido-nitriles under mild reaction conditions. One such method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild enough to accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety or the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can lead to a variety of functionalized imidazole and benzoic acid derivatives.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in organic synthesis, particularly in the production of various heterocycles. Its ability to undergo multiple chemical reactions makes it valuable in developing new materials and chemical processes.
Biology
Research indicates that 4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid exhibits antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and cancer cell lines, suggesting potential therapeutic applications.
Case Study Example :
In a study evaluating antimicrobial activity, derivatives of this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM .
Medicine
The compound is being explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Its mechanism of action may involve interactions with specific molecular targets, modulating enzyme or receptor activities.
Notable Findings :
A recent study highlighted that certain derivatives showed high selectivity as monoamine oxidase B inhibitors, indicating their potential role in treating depression associated with neurodegenerative diseases .
Data Tables
Mechanism of Action
The mechanism of action of 4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biological processes. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a wide range of biological activities.
Benzimidazole: Contains a fused benzene and imidazole ring, known for its use in pharmaceuticals and agrochemicals.
2-Phenylimidazole: Features a phenyl group attached to the imidazole ring, used in various chemical and biological applications.
Uniqueness
4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is unique due to the presence of both an imidazole ring and a benzoic acid moiety, which confer distinct chemical and biological properties.
Biological Activity
4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, a compound belonging to the class of benzimidazole derivatives, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Chemical Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
- CAS Number : 3273-68-5
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.
- Receptor Modulation : It may bind to certain receptors, altering their activity and affecting cellular signaling pathways.
- Microtubule Destabilization : Similar compounds have been reported to destabilize microtubules, which is a critical mechanism for inducing apoptosis in cancer cells.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 2.43 to 7.84 μM against MDA-MB-231 cells and 4.98 to 14.65 μM against HepG2 cells, indicating significant anticancer activity .
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of various benzimidazole derivatives, this compound was found to induce apoptosis in MDA-MB-231 cells. The study reported morphological changes and increased caspase activity at concentrations as low as 1 μM .
Study 2: Microtubule Dynamics
Another investigation focused on the effects of similar compounds on microtubule assembly. The study demonstrated that at concentrations of 20 μM, these compounds could inhibit microtubule assembly by approximately 40%, suggesting a potential mechanism for their anticancer effects .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 2.43 - 7.84 | Apoptosis induction |
| Anticancer | HepG2 | 4.98 - 14.65 | Apoptosis induction |
| Antimicrobial | Various pathogens | Not specified | Inhibition of microbial growth |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, and how can reaction conditions be modified to improve yield?
- Methodological Answer : The synthesis often involves coupling imidazolone derivatives with benzoic acid precursors. For example, multi-step reactions under anhydrous conditions with catalysts like KCO in polar aprotic solvents (e.g., DMF) can enhance yields . Purification via recrystallization or column chromatography is critical, as residual solvents or byproducts (e.g., unreacted amines) may affect downstream applications. Reaction temperatures (80–120°C) and stoichiometric ratios (1:1.2 for imidazole:benzoyl chloride) are key variables to optimize .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm) and carboxylic acid (-COOH, ~2500–3300 cm) groups .
- NMR : H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and imidazolone NH protons (δ ~10–12 ppm). C NMR resolves carbonyl carbons (~165–175 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 245.07) .
Q. How can researchers verify the compound’s stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC analysis monitor degradation. Thermal gravimetric analysis (TGA) assesses decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles (e.g., imidazolone ring planarity and benzoic acid dihedral angles) . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict optimized geometries, which can be cross-validated with SCXRD data to resolve discrepancies in hydrogen bonding or packing motifs .
Q. What strategies address discrepancies in biological activity data between in vitro assays and computational docking studies?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with imidazole-binding pockets). Adjust force fields to account for protonation states of the carboxylic acid group at physiological pH .
- In Vitro Validation : Perform dose-response assays (IC) under controlled buffer conditions (pH 7.4) to reconcile with docking predictions. Consider metabolite interference or solubility limitations .
Q. How do substituents on the imidazolone ring influence physicochemical properties, and what methods study these effects?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO) or bulky substituents to alter solubility and bioavailability.
- LogP Measurements : Shake-flask method or HPLC retention times assess hydrophobicity.
- PKa Determination : Potentiometric titration or UV-spectroscopy at varying pH values quantifies acidity of the carboxylic acid group .
Q. What experimental designs mitigate contradictions in catalytic activity data reported across studies?
- Methodological Answer : Standardize reaction protocols (e.g., solvent purity, catalyst batch) and employ control experiments (e.g., radical scavengers to rule out unintended side reactions). Replicate studies using orthogonal characterization techniques (e.g., EPR for radical detection) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s thermal stability?
- Methodological Answer : Divergent TGA/DSC results may arise from polymorphic forms or hydration states. Use variable-temperature XRD to monitor structural changes during heating. Compare with computational models of lattice energy to identify the most stable polymorph .
Q. Why do different synthesis routes yield varying bioactivity profiles?
- Methodological Answer : Trace impurities (e.g., unreacted intermediates) or stereochemical variations (e.g., cis vs. trans isomers) may alter bioactivity. Employ chiral HPLC or circular dichroism (CD) to isolate enantiomers and test individually .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
